Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3-propoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-PROPOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their roles as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-PROPOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoylpiperazine Moiety: This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.
Coupling with 3-(3-Propoxybenzamido)benzoic Acid: The benzoylpiperazine intermediate can then be coupled with 3-(3-propoxybenzamido)benzoic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the carbonyl groups in the benzoyl and ester moieties.
Substitution: Nucleophilic substitution reactions might occur at the benzoyl or propoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-PROPOXYBENZAMIDO)BENZOATE could have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible exploration as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilization in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE
- METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-ETHOXYBENZAMIDO)BENZOATE
Uniqueness
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-PROPOXYBENZAMIDO)BENZOATE is unique due to the presence of the propoxy group, which might confer distinct physicochemical properties and biological activities compared to its methoxy and ethoxy analogs.
Properties
Molecular Formula |
C29H31N3O5 |
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Molecular Weight |
501.6 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C29H31N3O5/c1-3-18-37-24-11-7-10-22(19-24)27(33)30-25-20-23(29(35)36-2)12-13-26(25)31-14-16-32(17-15-31)28(34)21-8-5-4-6-9-21/h4-13,19-20H,3,14-18H2,1-2H3,(H,30,33) |
InChI Key |
YFUKZICQIXNXHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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